molecular formula C20H22BrF3N2O2 B3440965 1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B3440965
M. Wt: 459.3 g/mol
InChI Key: JFYYNJWRHWXRID-UHFFFAOYSA-N
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Description

1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as BRL-15572, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 is a selective 5-HT1D receptor antagonist that has been shown to have promising effects in the treatment of various neurological disorders.

Mechanism of Action

1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts as a selective antagonist of 5-HT1D receptors, which are primarily located in the brain and are involved in the regulation of pain, mood, and anxiety. By blocking the activity of these receptors, this compound can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of these processes.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce pain sensitivity and decrease the frequency and severity of migraines. This compound has also been shown to have antidepressant and anxiolytic effects, as well as anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for lab experiments, including its high selectivity for 5-HT1D receptors, which allows for more precise targeting of these receptors. However, this compound has some limitations, including its poor solubility in water and its relatively short half-life, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for 1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine research. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to optimize the synthesis method for this compound and to develop more effective administration methods for in vivo studies.
In conclusion, this compound is a novel compound with promising therapeutic potential for various neurological disorders. Its selective targeting of 5-HT1D receptors makes it a valuable tool for investigating the role of these receptors in pain, mood, and anxiety regulation. Further research is needed to fully understand the potential of this compound and to develop more effective administration methods for in vivo studies.

Scientific Research Applications

1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders, including migraine, depression, anxiety, and epilepsy. Studies have shown that this compound has a high affinity for 5-HT1D receptors, which are involved in the regulation of pain, mood, and anxiety. This compound has been shown to have anti-migraine effects in animal models, and it has also been shown to have antidepressant and anxiolytic effects in preclinical studies.

Properties

IUPAC Name

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrF3N2O2/c1-27-18-12-19(28-2)17(21)10-14(18)13-25-6-8-26(9-7-25)16-5-3-4-15(11-16)20(22,23)24/h3-5,10-12H,6-9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYYNJWRHWXRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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